molecular formula C22H24N2O4S2 B2996363 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 1171072-29-9

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No. B2996363
CAS RN: 1171072-29-9
M. Wt: 444.56
InChI Key: LFVCRPFLMQHAJS-UHFFFAOYSA-N
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Description

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . Sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules .


Synthesis Analysis

The biosynthesis of naphthalenes starts with a pentaketide intermediate, that originated from acetyl CoA and malonyl CoA catalyzed by polyketide synthase (PKS) through incomplete reduction and dehydration steps .


Molecular Structure Analysis

Naphthalenes are a class of arenas, in which two benzene rings are fused in an ortho position . The sulfonamide N-H NMR signal and S-N stretching vibration indicate the formation of the target compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For naphthalene-2-sulfonamide, the melting point is 215-219 °C (lit.), the predicted boiling point is 423.8±28.0 °C, and the predicted density is 1.359±0.06 g/cm3 .

Scientific Research Applications

Inhibitors of Protein Kinases

Sulfonamide derivatives have been identified as potent inhibitors of various protein kinases. For instance, isoquinolinesulfonamides have been found to inhibit cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C, with significant potency. These compounds exhibit selective inhibition toward specific protein kinases, which is critical for understanding and modulating cellular signaling pathways related to numerous diseases, including cancer (Hidaka et al., 1984).

Coordination Compounds and Anticorrosion Properties

Sulfonamides have been utilized in the synthesis of coordination compounds, such as those with ZnII, showing distorted tetrahedral environments for Zn2+ ions. These compounds, including those derived from reactions with 8-aminoquinoline, have applications in materials science, demonstrating potential in creating new materials with specific magnetic, catalytic, or structural properties (Macías et al., 2003). Moreover, derivatives of oxyquinoline have shown promise as anticorrosion agents for steel, potentially applicable in industrial and engineering contexts to protect against acid corrosion (Doroshenko et al., 2017).

Anticancer Agents

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and shown to induce oxidative stress and glutathione depletion in cancer cells, exerting cytotoxic effects. These compounds, through a targeted mechanism involving oxidative stress induction, have potential therapeutic applications in treating various cancers, highlighting the role of sulfonamides in developing novel anticancer strategies (Madácsi et al., 2013).

Synthesis and Structural Characterization

Sulfonamides have been critical in the synthesis of complex molecules, including those with significant pharmacological potential. The structural characterization of these compounds, including their interactions and binding with metals, provides insights into designing drugs and materials with specific functions and properties (Zhang et al., 2016).

Safety and Hazards

The safety data sheet for naphthalene-2-sulfonamide indicates that it is flammable and suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Naphthalenes and sulfonamides have a wide range of biological activities and are of great interest as potent lead compounds for medicinal chemistry researches . Therefore, the continuous search and design of new drug formulations based on these classes of compounds are expected .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h3-4,6-7,9-12,15-16,23H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCRPFLMQHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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